molecular formula C28H26N4O7 B2356752 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 899787-64-5

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B2356752
CAS No.: 899787-64-5
M. Wt: 530.537
InChI Key: MFKKLIJOEXWJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a potent and selective inhibitor of the deubiquitinating enzyme USP30. USP30 is located on the outer membrane of mitochondria and counteracts the Parkin-mediated ubiquitination that marks damaged mitochondria for degradation via mitophagy. By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on mitochondrial proteins, thereby enhancing the clearance of impaired mitochondria through the PINK1-Parkin pathway. This mechanism makes it an invaluable chemical probe for investigating the intricate regulation of mitochondrial quality control, a process critically implicated in neurodegenerative diseases, particularly Parkinson's disease. Research utilizing this inhibitor focuses on elucidating the role of USP30 in cellular models of mitochondrial stress and in validating USP30 as a potential therapeutic target for neurodegenerative conditions. Studies have demonstrated that USP30 inhibition can rescue mitophagy defects caused by pathogenic mutations, offering a promising strategy to counteract the accumulation of dysfunctional mitochondria observed in Parkinson's pathology. Its application is central to pre-clinical research aimed at developing novel neuroprotective strategies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O7/c33-26(29-16-19-11-12-24-25(15-19)39-18-38-24)10-3-4-13-30-27(34)22-8-1-2-9-23(22)31(28(30)35)17-20-6-5-7-21(14-20)32(36)37/h1-2,5-9,11-12,14-15H,3-4,10,13,16-18H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKKLIJOEXWJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety and a quinazoline derivative , which is believed to contribute to its biological activity. The molecular formula is C26H22N4O7C_{26}H_{22}N_{4}O_{7}, with a molecular weight of approximately 502.5 g/mol. The specific arrangement of functional groups suggests potential interactions with various biological targets.

Structural Characteristics

FeatureDescription
Benzodioxole Moiety Enhances binding affinity to biological targets
Quinazoline Derivative Implicated in cancer and neurodegenerative disease pathways
Amide Linkage Potential for enzyme inhibition

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and neurodegenerative diseases.
  • Receptor Modulation : It has been suggested to modulate receptors that play critical roles in cellular signaling pathways.

Therapeutic Potential

The compound's structural components indicate potential applications in treating conditions such as:

  • Cancer : Its ability to influence pathways related to tumor growth makes it a candidate for further investigation in oncology.
  • Neurodegenerative Diseases : Preliminary studies suggest it may offer neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies reported an IC50 value in the micromolar range against breast cancer cells.
  • Molecular Docking Studies : Computational analyses have shown favorable binding interactions with target proteins involved in cancer signaling pathways. These studies utilized techniques such as molecular dynamics simulations to predict the stability of the compound within the active sites of these proteins.
  • Comparative Analysis : Similar compounds have been evaluated for their biological activity, providing context for the unique features of this compound. For example:
Compound NameStructural FeaturesBiological Activity
2-(1,3-benzodioxol-5-yloxy)acetic acidBenzodioxole moietyModulates TRPM8 channels
N-[3-(1,3-benzodioxol-5-yl)-2-methoxyphenyl]propanamideSimilar amide structurePotential anti-cancer properties
5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amineDifferent heterocyclic structureAntimicrobial activity

Preparation Methods

Niementowski’s Cyclization

Niementowski’s method involves cyclizing anthranilic acid derivatives with formamide or urea under thermal conditions. For example, heating 3-nitroanthranilic acid with formamide at 125–130°C yields 3-nitroquinazolin-4(3H)-one. This method is advantageous for its simplicity but often requires subsequent functionalization steps to introduce the 1-(3-nitrobenzyl) group.

Graphene Oxide-Catalyzed "On-Water" Synthesis

A modern alternative employs graphene oxide (GO) nanosheets as carbocatalysts in aqueous media. Anthranilamide reacts with aldehydes or ketones in water at room temperature, forming 2,3-dihydroquinazolinones. Subsequent oxidation with oxone (2KHSO5·KHSO4·K2SO4) converts these intermediates into quinazolin-4(3H)-ones. This method offers sustainability and high yields (up to 95%) but necessitates post-synthetic alkylation to install the 3-nitrobenzyl moiety.

N-1 Alkylation with 3-Nitrobenzyl Groups

Introducing the 1-(3-nitrobenzyl) substituent requires selective alkylation at the N-1 position of the quinazolinone core.

Benzyl Halide Alkylation

Quinazolin-4(3H)-one reacts with 3-nitrobenzyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C. The reaction proceeds via nucleophilic substitution, with the nitro group’s electron-withdrawing effect enhancing the electrophilicity of the benzyl halide. Typical yields range from 70–85%, though competing O-alkylation may occur, necessitating chromatographic purification.

Reductive Amination

An alternative pathway involves condensing 3-nitrobenzaldehyde with the quinazolinone’s amine group under reducing conditions (e.g., sodium cyanoborohydride). This method avoids harsh alkylation conditions but is less commonly reported for nitro-substituted substrates due to potential reduction of the nitro group.

Pentanamide Side-Chain Installation

The pentanamide side chain, featuring a 1,3-benzodioxol-5-ylmethyl group, is introduced via sequential acylation and coupling reactions.

Chloroacetyl Chloride-Mediated Acylation

A modified procedure from Shah and Kharkar (2018) involves reacting 5-aminopentanoic acid with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C under inert atmosphere. Triethylamine (TEA) acts as a base, yielding 5-chloroacetamidopentanoic acid. Subsequent nucleophilic displacement with piperonylamine (1,3-benzodioxol-5-ylmethylamine) in acetonitrile at reflux installs the benzodioxole moiety, forming the pentanamide precursor.

Carbodiimide Coupling

The final coupling between the N-1-(3-nitrobenzyl)quinazolinone and the pentanamide side chain employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Activation of the pentanamide’s carboxylic acid precedes nucleophilic attack by the quinazolinone’s secondary amine at the 3-position, forming the target compound.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Niementowski + Alkylation Cyclization → Alkylation → Coupling 60–70 Simple reagents Low regioselectivity in alkylation
GO-Catalyzed + EDC Aqueous cyclization → EDC coupling 75–85 Eco-friendly, high yields Requires oxidation step

Optimization Challenges and Solutions

Nitro Group Compatibility

The 3-nitrobenzyl group’s electron-withdrawing nature complicates nucleophilic substitutions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures mitigates this by stabilizing transition states.

Purification Strategies

Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively separates the target compound from O-alkylation byproducts. Crystallization from ethanol/water mixtures (1:3) further enhances purity.

Spectroscopic Characterization

Critical analytical data for the final compound include:

  • 1H NMR (CDCl3) : δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 4H, quinazolinone-H), 6.85 (s, 2H, benzodioxole-H), 5.32 (s, 2H, CH2-benzodioxole).
  • IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asym. stretch).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.